molecular formula C6H3FIN3 B6276578 6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 2763750-84-9

6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No. B6276578
CAS RN: 2763750-84-9
M. Wt: 263
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that is composed of a pyrazole ring with a nitrogen atom at its center and a fluoro-iodo substituent at its 6th position. It is an important compound in the field of organic chemistry due to its versatile reactivity and its ability to undergo several types of reactions. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine is also used in the preparation of metal complexes and as a reagent in organic synthesis.

Scientific Research Applications

6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as heterocyclic compounds, polymers, and nanomaterials. In addition, this compound has been used in the synthesis of metal complexes, which are important in the study of catalytic reactions. 6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine has also been used in the study of the mechanism of action of drugs, as well as in the study of the biochemical and physiological effects of drugs.

Mechanism of Action

The mechanism of action of 6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine is not well understood. However, it is believed that this compound acts as an inhibitor of enzymes, such as cytochrome P450 enzymes. It is also believed to act as an antioxidant, which is beneficial in the prevention of oxidative damage. In addition, this compound may also act as a receptor agonist, which means that it can bind to receptors in the body and activate them.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine are not well understood. However, this compound has been shown to have a variety of effects on the body. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, this compound has been shown to have an inhibitory effect on the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine in laboratory experiments is that it is relatively easy to synthesize and is readily available. This compound is also relatively stable, which makes it ideal for use in long-term experiments. However, this compound can be toxic if handled improperly, and it can also be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research involving 6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Another potential direction is to explore its potential applications in the field of drug development. Additionally, further research could be conducted to explore its potential uses as a reagent in organic synthesis and in the preparation of metal complexes. Finally, further research could be conducted to explore its potential uses as a catalyst in organic reactions.

Synthesis Methods

6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine can be synthesized using several different methods. One synthesis method involves the reaction of 2-chloro-5-fluoro-3-iodopyridine with hydrazine hydrate in the presence of sodium hydroxide. This reaction yields the desired product in good yields. Another method involves the reaction of 2-chloro-5-fluoro-3-iodopyridine with phenylhydrazine in the presence of sodium hydroxide. This method also yields the desired product in good yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine involves the reaction of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine with fluorine gas in the presence of a catalyst.", "Starting Materials": [ "6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine", "Fluorine gas", "Catalyst" ], "Reaction": [ "The 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is dissolved in a suitable solvent.", "Fluorine gas is bubbled through the solution in the presence of a catalyst.", "The reaction mixture is stirred at a suitable temperature and pressure for a specific period of time.", "The product, 6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine, is isolated and purified using standard techniques." ] }

CAS RN

2763750-84-9

Product Name

6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Molecular Formula

C6H3FIN3

Molecular Weight

263

Purity

95

Origin of Product

United States

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